7-ethyl-3-fluoro-1H-indole-2-carboxylic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

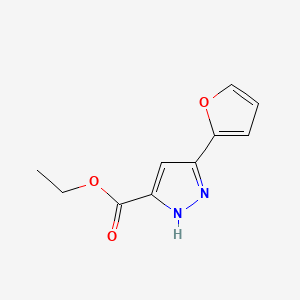

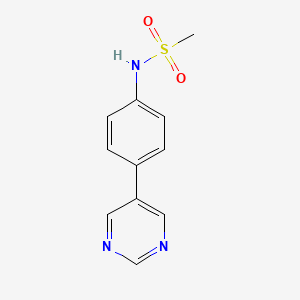

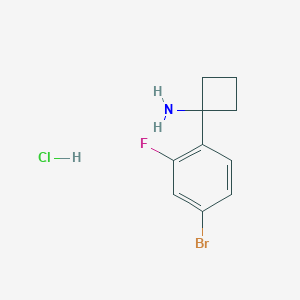

7-ethyl-3-fluoro-1H-indole-2-carboxylic acid is a chemical compound with the molecular formula C11H10FNO2 . It belongs to the class of organic compounds known as indoles, which are characterized by a heterocyclic aromatic system composed of a benzene ring fused to a pyrrole ring .

Synthesis Analysis

The synthesis of 7-ethyl-3-fluoro-1H-indole-2-carboxylic acid and similar indole derivatives often involves strategies such as Fischer indolisation . This process is a one-pot, three-component protocol that is operationally straightforward, generally high yielding, and draws upon readily available building blocks .Molecular Structure Analysis

The molecular structure of 7-ethyl-3-fluoro-1H-indole-2-carboxylic acid includes an indole core, which is a biologically known pharmacophore in medicinal molecules . The InChI code for this compound is 1S/C11H10FNO2/c1-2-6-4-3-5-7-8 (12)10 (11 (14)15)13-9 (6)7/h3-5,13H,2H2,1H3, (H,14,15) .Chemical Reactions Analysis

Indole derivatives, including 7-ethyl-3-fluoro-1H-indole-2-carboxylic acid, are known to exhibit strong enzyme inhibitory properties . The presence of a carboxamide moiety in indole derivatives allows these compounds to form hydrogen bonds with a variety of enzymes and proteins, often inhibiting their activity .Physical And Chemical Properties Analysis

7-ethyl-3-fluoro-1H-indole-2-carboxylic acid is a powder at room temperature . It has a molecular weight of 207.2 .科学研究应用

Synthesis of Alkaloids

Indole derivatives, such as 7-ethyl-3-fluoro-1H-indole-2-carboxylic acid, are prevalent moieties present in selected alkaloids . They play a significant role in cell biology and have attracted increasing attention in recent years for their potential in the treatment of various disorders .

Anticancer Applications

Indole derivatives have been found to be biologically active compounds for the treatment of cancer cells . Their unique properties make them a promising area of research in the development of new cancer therapies .

Antimicrobial Applications

Indole derivatives also show potential in the treatment of various microbial infections . Their antimicrobial properties could be harnessed to develop new drugs for treating resistant strains of bacteria .

Treatment of Various Disorders

Indole derivatives have been found to be effective in the treatment of various disorders in the human body . This includes a wide range of conditions, from neurological disorders to metabolic diseases .

Synthesis of Pyrrolizidine Alkaloids

7-ethyl-3-fluoro-1H-indole-2-carboxylic acid can be used as a reactant for the synthesis of the pyrrolizidine alkaloid (±)-trachelanthamidine . Pyrrolizidine alkaloids have various biological activities and are found in many plants .

Preparation of Renieramycin G Analogs

This compound can also be used for the stereoselective preparation of renieramycin G analogs . Renieramycin G is a marine natural product with potent cytotoxic activity, and its analogs could potentially be used in cancer therapy .

Inhibition of HIV-1 Integrase

Indole-2-carboxylic acid derivatives have been found to effectively inhibit the strand transfer of HIV-1 integrase . This makes them potential candidates for the development of new antiretroviral drugs .

Anti-inflammatory and Analgesic Activities

Some indole derivatives have shown anti-inflammatory and analgesic activities . This suggests potential applications in the treatment of conditions associated with inflammation and pain .

作用机制

Target of Action

It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact with their targets through various mechanisms, often leading to changes in cellular function . For instance, some indole derivatives have been reported to show inhibitory activity against influenza A .

Biochemical Pathways

Indole derivatives are known to influence a broad range of biochemical pathways due to their diverse biological activities . For example, some indole derivatives have been found to inhibit the replication of various RNA and DNA viruses .

Result of Action

Indole derivatives have been reported to exhibit a wide range of biological effects, including antiviral, anti-inflammatory, and anticancer activities .

安全和危害

The compound is associated with several hazard statements, including H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

未来方向

The future directions for research on 7-ethyl-3-fluoro-1H-indole-2-carboxylic acid and similar indole derivatives are promising. Given the importance of indoles in medicinal chemistry, the development of new synthetic methods and the investigation of their biological properties have attracted significant attention . Future research may focus on testing indole scaffolds for maximum activity in pharmacological compounds .

属性

IUPAC Name |

7-ethyl-3-fluoro-1H-indole-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10FNO2/c1-2-6-4-3-5-7-8(12)10(11(14)15)13-9(6)7/h3-5,13H,2H2,1H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBVQYOJAUQWJJE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C2C(=CC=C1)C(=C(N2)C(=O)O)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10FNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-ethyl-3-fluoro-1H-indole-2-carboxylic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-2-methoxybenzamide](/img/structure/B2880558.png)

![3-[4-(Methoxycarbonyl)-1,3-thiazol-2-yl]bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2880565.png)

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-methyl-N-(thiophen-2-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2880578.png)